2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one
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Overview
Description
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one is a compound belonging to the phthalazinone family, which is known for its diverse biological activities. This compound features a phthalazinone core with a propan-2-ylsulfanyl substituent, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with propan-2-ylsulfanyl reagents. One common method includes the use of aminoalkyl phthalazinone derivatives, which undergo a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The phthalazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phthalazinone derivatives, each with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as poly ADP ribose polymerase (PARP) and topoisomerase II, leading to the disruption of DNA repair and cell cycle progression . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of key proteins like p53 and caspase 3 .
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one share a similar core structure and exhibit comparable biological activities.
Dithiocarbamate Hybrids: These hybrids display the dithiocarbamate scaffold at different positions on the phthalazinone core, showing significant antiproliferative effects.
Uniqueness
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one stands out due to its specific substituent, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potent biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
61556-58-9 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)15-13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
InChI Key |
FKPNOXPKYKQKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SN1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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